molecular formula C20H16ClIN4O3 B12745622 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide CAS No. 89567-96-4

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide

Cat. No.: B12745622
CAS No.: 89567-96-4
M. Wt: 522.7 g/mol
InChI Key: GBPBGLAMQGUQOC-UHFFFAOYSA-N
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Description

2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the tetrazolium family, which is widely studied for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups. The final step involves the iodination of the compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tetrazolium core, leading to different derivatives.

    Substitution: The chlorophenyl and hydroxybenzoyl groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.

    Biology: This compound is employed in biochemical assays, particularly in the detection of cellular respiration and metabolic activity.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, participating in redox reactions that are crucial for cellular processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium salts: These compounds share the tetrazolium core and are used in similar applications, such as biochemical assays.

    Phenylhydrazones: These compounds have structural similarities and are used in organic synthesis and analytical chemistry.

    Quinones: These compounds are products of oxidation reactions involving tetrazolium derivatives and have applications in various fields.

Uniqueness

2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.

Properties

CAS No.

89567-96-4

Molecular Formula

C20H16ClIN4O3

Molecular Weight

522.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-1H-tetrazol-4-ium-5-yl]cyclohexa-2,5-dien-1-one;iodide

InChI

InChI=1S/C20H15ClN4O3.HI/c21-13-9-11-14(12-10-13)24-22-19(15-5-1-3-7-17(15)26)23-25(24)20(28)16-6-2-4-8-18(16)27;/h2-12,27H,1H2,(H,22,23);1H

InChI Key

GBPBGLAMQGUQOC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C(=C1)C2=[NH+]N(N(N2)C(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl.[I-]

Origin of Product

United States

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